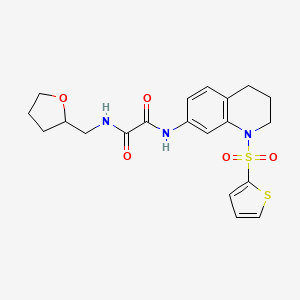

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-difluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol” has a CAS Number of 1226334-07-1 and a molecular weight of 152.2 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of “(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol” consists of a pyrazole ring attached to a cyclopropyl group and a methyl group . The exact structure of “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-difluorobenzenesulfonamide” is not available in the sources I found.Physical And Chemical Properties Analysis

The compound “(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol” has a predicted boiling point of 283.7±25.0 °C and a predicted density of 1.26±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A significant area of research involves the synthesis and biological evaluation of sulfonamide-containing derivatives, particularly as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. For instance, the synthesis and evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors led to the identification of celecoxib, a potent and selective COX-2 inhibitor currently used for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997). This highlights the potential of sulfonamide derivatives in drug development, especially in addressing conditions associated with COX-2 activity.

Anticancer and Antiviral Activities

Celecoxib derivatives have also been studied for their anticancer, analgesic, antioxidant, and anti-HCV activities. Novel celecoxib derivatives showed potential therapeutic effects, including anti-inflammatory and analgesic activities without causing significant tissue damage, suggesting their suitability as safer alternatives to existing treatments (Küçükgüzel et al., 2013). This broadens the application of sulfonamide compounds beyond pain management to potential treatments for cancer and viral infections.

Chemical Synthesis and Material Science

In the field of chemical synthesis, sulfonamide derivatives serve as intermediates in the synthesis of complex molecules. For instance, a regioselectively controlled synthesis method for pyrazolylbenzenesulfonamides demonstrated their utility in preparing compounds with potential for treating pathological pain models in mice, further underscoring their medicinal relevance (Lobo et al., 2015).

Molecular Docking and Computational Studies

Molecular docking and computational studies of sulfonamide derivatives offer insights into their mechanism of action and potential as antitubercular agents. Such studies provide a foundation for developing new therapeutic agents based on sulfonamide chemistry (Purushotham & Poojary, 2018).

Propiedades

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2N3O2S/c1-19-13(9-2-3-9)7-11(18-19)8-17-22(20,21)14-6-10(15)4-5-12(14)16/h4-7,9,17H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQADFICFOKSGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-difluorobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

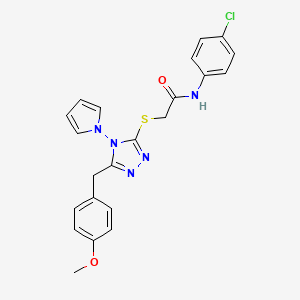

![N-(4-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2994454.png)

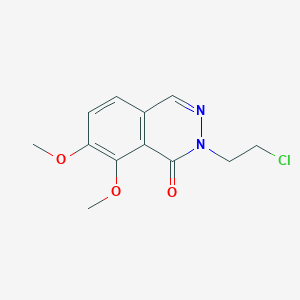

![Pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride](/img/structure/B2994459.png)

![3-(2,6-Dichlorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2994462.png)

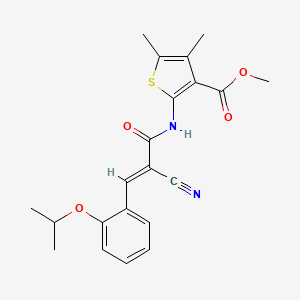

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B2994463.png)

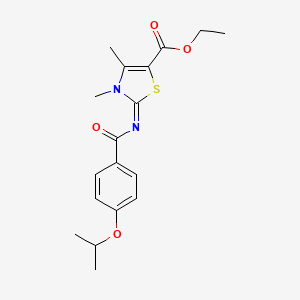

![(Z)-ethyl 1-benzyl-2-((4-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2994472.png)